

Application Notes and Protocols: Synthesis and Radiolabeling of [18F]JNJ-46356479

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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229

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Introduction

[18F]**JNJ-46356479** is the first 18F-labeled positron emission tomography (PET) imaging ligand developed for the metabotropic glutamate receptor 2 (mGluR2).[1][2] mGluR2 is a promising target for therapeutic intervention and diagnostic imaging in various psychiatric and neurological disorders, including schizophrenia and Alzheimer's disease.[1][2] As a positive allosteric modulator (PAM) of mGluR2, **JNJ-46356479** has favorable pharmacological properties.[2] The development of an 18F-labeled version provides a radiotracer with a longer half-life (109.8 minutes) compared to carbon-11 labeled ligands, facilitating more complex and longer-duration PET imaging studies.

This document provides detailed protocols for the automated radiosynthesis, purification, and quality control of [18F]**JNJ-46356479**.

Synthesis and Radiolabeling Data

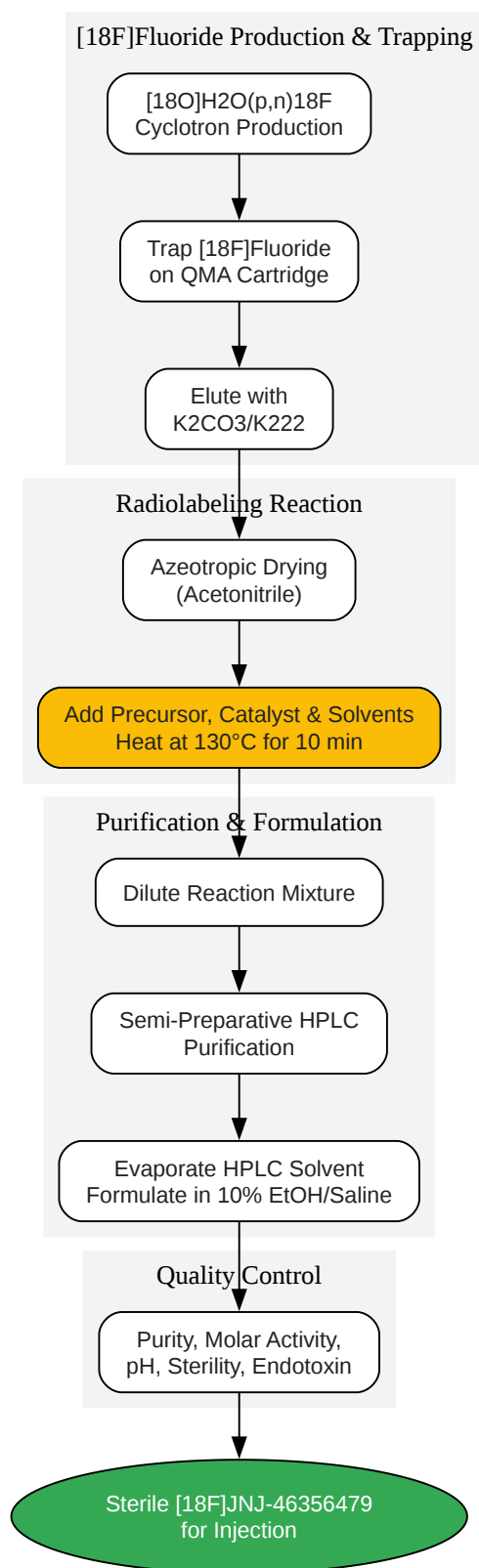
The following table summarizes the key quantitative data associated with the automated synthesis of [18F]**JNJ-46356479**.

Parameter	Value	Notes
Synthesis Method	Copper(I)-mediated 18F-fluorodeboronation	Alcohol-enhanced conditions
Precursor	Organoborane pinacol ester precursor (Compound 9)	Tolerates sensitive heterocycles
Automation Platform	GE TRACERLab™ FX F-N	Fully automated synthesis
Radiochemical Yield (RCY)	5 ± 3%	Non-decay-corrected
Molar Activity (Am)	180 ± 102 GBq/μmol	At End of Synthesis (EOS)
Radiochemical Purity	> 95%	Determined by analytical HPLC
Chemical Purity	> 95%	Determined by analytical HPLC
Total Synthesis Time	~45 minutes	From [18F]fluoride delivery to final product

Experimental Protocols

Overview of the Radiosynthesis Strategy

The radiosynthesis of [18F]**JNJ-46356479** is achieved through a one-step, copper(I)-mediated radiofluorination of an organoborane precursor. An alcohol-enhanced protocol is employed to improve the reaction's tolerance for the sensitive triazolo[4,3-a]pyridine heterocycle present in the precursor molecule. The entire process is designed for full automation on a commercial synthesis module.



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Caption: Automated radiosynthesis workflow for [18F]JNJ-46356479.

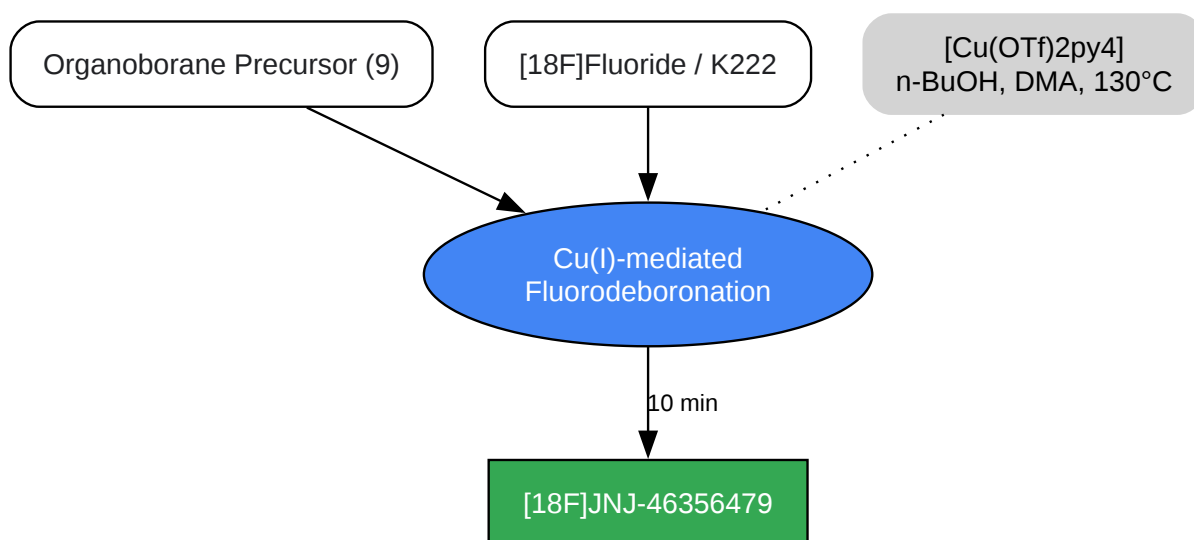
Materials and Reagents

- Precursor: Organoborane pinacol ester of **JNJ-46356479**.
- Catalyst: $[\text{Cu}(\text{OTf})_2\text{py}_4]$ (Copper(II) trifluoromethanesulfonate tetrakis(pyridine)).
- Solvents: Anhydrous Dimethylacetamide (DMA), n-Butanol (n-BuOH), Acetonitrile (MeCN).
- Eluent: Kryptofix 2.2.2 (K_{222}) / Potassium Carbonate (K_2CO_3) solution.
- HPLC Mobile Phase (Semi-preparative): Acetonitrile / 0.1 M aqueous ammonium formate solution.
- Formulation Solution: 10% Ethanolic Saline solution.
- Cartridges: Sep-Pak QMA Light, Sep-Pak C18 Plus.

Automated Radiosynthesis Protocol (GE TRACERLab™ FX F-N)

- ^{18}F Fluoride Trapping and Elution:
 - Aqueous ^{18}F fluoride, produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ reaction in a cyclotron, is delivered to the synthesis module.
 - The ^{18}F fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
 - The trapped ^{18}F fluoride is then eluted into the reaction vessel using a solution of K_{222} and K_2CO_3 in acetonitrile/water.
- Azeotropic Drying:
 - The ^{18}F fluoride/ K_{222} complex is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove water. This step is critical for achieving reactive, "naked" fluoride.
- Radiolabeling Reaction:

- A solution containing the organoborane precursor (approx. 6.2 μmol), the copper catalyst $[\text{Cu}(\text{OTf})_2\text{py}_4]$ (approx. 13.3 μmol), and triethylammonium bicarbonate (TEAB, approx. 14.1 μmol) in DMA (0.8 mL) and n-BuOH (0.4 mL) is added to the dried $[\text{18F}]\text{fluoride}/\text{K}_{222}$ complex.
- The reaction vessel is sealed and heated to 130°C for 10 minutes.



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Caption: Core copper-mediated radiofluorination reaction.

- Purification:
 - After cooling, the reaction mixture is diluted with the HPLC mobile phase.
 - The diluted mixture is injected onto a semi-preparative C18 HPLC column.
 - The fraction corresponding to **[18F]JNJ-46356479** is collected.
- Formulation:
 - The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

- The cartridge is washed with water to remove residual HPLC solvents.
- The final product, **[18F]JNJ-46356479**, is eluted from the C18 cartridge with ethanol and diluted with sterile saline to yield a final formulation in 10% ethanolic saline suitable for injection.
- The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control Protocol

All quality control (QC) tests must be performed on the final product batch before administration to subjects.

- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
- pH Determination: The pH of the final solution should be measured using pH strips and fall within the acceptable range for intravenous injection (typically 4.5 - 7.5).
- Radiochemical Identity and Purity:
 - Method: Analytical High-Performance Liquid Chromatography (HPLC).
 - System: An analytical HPLC system equipped with a C18 column (e.g., Waters XBridge, C18, 3.5 µm, 4.6 x 150 mm), a UV detector ($\lambda = 254$ nm), and a radioactivity detector.
 - Mobile Phase: Acetonitrile / 0.1 M aqueous ammonium formate solution (60/40, v/v) at a flow rate of 1 mL/min.
 - Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should match that of a non-radioactive **JNJ-46356479** reference standard.
 - Acceptance Criterion: Radiochemical purity must be >95%.
- Molar Activity (Am):
 - Molar activity (in GBq/µmol) is calculated from the analytical HPLC data.

- The total radioactivity of the injected sample is measured using the radioactivity detector.
- The corresponding mass of the non-radioactive compound is determined from the UV chromatogram by comparing the peak area to a standard curve of known concentrations of the **JNJ-46356479** reference standard.
- $A_m = (\text{Total Radioactivity}) / (\text{Calculated Moles of JNJ-46356479})$.
- Residual Solvents:
 - Method: Gas Chromatography (GC).
 - Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., ethanol, acetonitrile, DMA, n-BuOH).
 - Acceptance Criterion: Levels must be below the limits specified by the United States Pharmacopeia (USP) or other relevant pharmacopoeias.
- Sterility and Bacterial Endotoxins:
 - Sterility Test: The final product must be tested for sterility according to USP guidelines. Due to the short half-life of ^{18}F , this test is typically performed retrospectively.
 - Bacterial Endotoxin Test (LAL Test): The product must be tested for pyrogens using the Limulus Amebocyte Lysate (LAL) test.
 - Acceptance Criterion: Must meet the specifications outlined in the relevant pharmacopoeia.

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References

- 1. Synthesis and Characterization of [18F]JNJ-46356479 as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
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